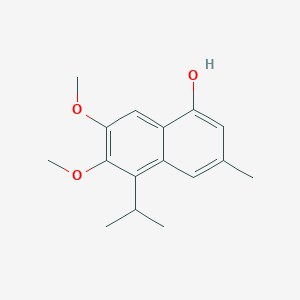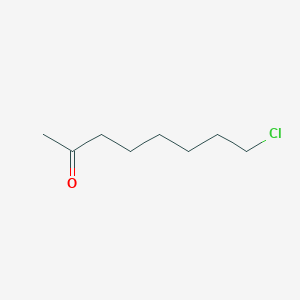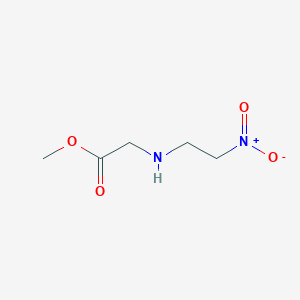
Trh-cmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyrotropin-releasing hormone-calmodulin kinase (Trh-cmk) is a compound that plays a significant role in the regulation of thyroid-stimulating hormone (TSH) expression in the pituitary gland. It is involved in various cellular processes, including transcription, cell cycle regulation, apoptosis, protein synthesis, exocytosis, proliferation, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trh-cmk involves the use of hard templates such as mesoporous silica and sucrose as a carbon source. The process includes replication using templates like MCM-48 and SBA-15 . The synthetic routes can be categorized into soft-templating, hard-templating, and template-free approaches .
Industrial Production Methods: Industrial production of this compound involves the use of ordered mesoporous carbons, which are modified with metal/cation species for enhanced properties . The process is scalable and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Trh-cmk undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in regulating TSH expression and other cellular processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include calcium/calmodulin complexes and various kinase inhibitors . The conditions for these reactions typically involve specific temperature and pH ranges to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated proteins and other signaling molecules that play a role in cellular regulation .
Applications De Recherche Scientifique
Trh-cmk has a wide range of scientific research applications. In chemistry, it is used to study the regulation of TSH expression and other cellular processes. In biology, it is involved in the investigation of cellular signaling pathways and the role of calcium/calmodulin-dependent kinases . In medicine, this compound is being explored for its potential therapeutic applications in treating thyroid disorders and other diseases related to cellular regulation . In industry, it is used in the production of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of Trh-cmk involves the activation of calcium/calmodulin-dependent kinases, which in turn phosphorylate various target proteins. This phosphorylation leads to the regulation of TSH expression and other cellular processes . The molecular targets of this compound include the cAMP response element-binding protein (CREB) and other transcription factors .
Comparaison Avec Des Composés Similaires
Trh-cmk is unique in its ability to regulate TSH expression through the activation of calcium/calmodulin-dependent kinases. Similar compounds include other calcium/calmodulin-dependent kinases such as CaMKII and CaMKIV . this compound is distinct in its specific role in the regulation of TSH expression and its potential therapeutic applications .
Propriétés
Numéro CAS |
76819-95-9 |
|---|---|
Formule moléculaire |
C17H22ClN5O4 |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-(2-chloroacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22ClN5O4/c18-7-14(24)13-2-1-5-23(13)17(27)12(6-10-8-19-9-20-10)22-16(26)11-3-4-15(25)21-11/h8-9,11-13H,1-7H2,(H,19,20)(H,21,25)(H,22,26)/t11-,12-,13-/m0/s1 |
Clé InChI |
IUYWTEQKCXPSLN-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)CCl |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


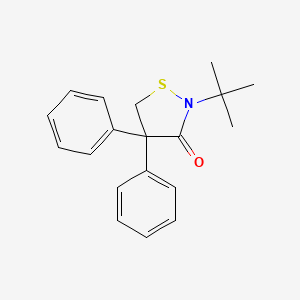

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
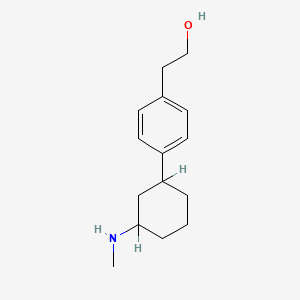
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
